Salicylidene mandelhydrazone
Description
Salicylidene mandelhydrazone is a Schiff base compound formed by the condensation of salicylaldehyde with mandelhydrazide (the hydrazide derivative of mandelic acid). These compounds inhibit the type III secretion system (T3SS) in Gram-negative pathogens like Escherichia coli O157 and Yersinia pseudotuberculosis by targeting conserved bacterial proteins such as WrbA, Tpx, and FolX . The anti-virulence mechanism likely involves synergistic disruption of redox homeostasis and metabolic pathways critical for pathogenicity .
Properties
IUPAC Name |
2-hydroxy-N-[(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKXROBPWNTYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918185 | |
| Record name | 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93733-59-6 | |
| Record name | 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylidene mandelhydrazone is typically synthesized through the condensation reaction between salicylaldehyde and mandelic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Salicylaldehyde+Mandelic acid hydrazide→Salicylidene mandelhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods. Scaling up involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions: Salicylidene mandelhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., acidic or basic environments).
Major Products: The major products depend on the type of reaction. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Salicylidene mandelhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which salicylidene mandelhydrazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme function. In cancer research, it is believed to induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Anti-Virulence Mechanism: SA compounds, including this compound, disrupt bacterial redox balance by targeting WrbA (NADH:quinone oxidoreductase) and Tpx (thioredoxin peroxidase), impairing T3SS function and virulence .
- Synergistic Action : Deletion of adhE in E. coli mimics SA treatment effects, suggesting overlapping metabolic disruption pathways .
- Safety Profile : this compound requires stringent handling (e.g., respiratory protection, dust control) due to acute toxicity risks .
Q & A
Q. Q1: What are the optimal synthetic conditions for Salicylidene mandelhydrazone, and how can reproducibility be ensured?
Methodological Answer: To optimize synthesis, systematically vary reaction parameters (e.g., solvent polarity, temperature, stoichiometry of salicylaldehyde and mandelhydrazide) and monitor yield via gravimetric analysis. Purification methods (recrystallization, column chromatography) should be standardized. For reproducibility, document procedural details (e.g., solvent drying, inert atmosphere) and validate purity using elemental analysis and spectroscopic techniques (¹H/¹³C NMR, FTIR) .
Q. Q2: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: Combine UV-Vis (to confirm π→π* transitions in the Schiff base), FTIR (to verify imine C=N stretching ~1600–1650 cm⁻¹), and ¹H/¹³C NMR (to assign aromatic protons and confirm absence of unreacted precursors). Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond geometry, while mass spectrometry (HRMS) confirms molecular weight .
Advanced Research Questions
Q. Q3: How can kinetic studies elucidate the coordination behavior of this compound with transition metals?
Methodological Answer: Design stopped-flow spectrophotometry experiments to monitor ligand-metal binding in real time. Use pseudo-first-order conditions with excess metal ions (e.g., Cu²⁺, Fe³⁺) and analyze rate constants via logarithmic plots. Complement with DFT calculations to model transition states and validate experimental activation energies .
Q. Q4: How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Perform a meta-analysis of literature data to identify variables causing discrepancies (e.g., assay protocols, cell lines, compound purity). Replicate key studies under controlled conditions, including standardized cytotoxicity assays (e.g., MTT) and purity validation (HPLC ≥95%). Use ANOVA to statistically compare results across studies .
Q. Q5: What experimental frameworks are suitable for studying this compound’s role in catalytic oxidation reactions?
Methodological Answer: Adopt a PICO framework:
- Population: this compound-metal complexes.
- Intervention: Catalytic oxidation of substrates (e.g., alkanes, alcohols).
- Comparison: Benchmark against established catalysts (e.g., salen complexes).
- Outcome: Turnover frequency (TOF) and selectivity.
Use GC-MS or iodometric titration to quantify products and assess recyclability via multiple reaction cycles .
Q. Q6: How can computational modeling predict this compound’s reactivity in non-aqueous solvents?
Methodological Answer: Perform molecular docking (AutoDock/Vina) to simulate ligand-substrate interactions. Conduct molecular dynamics (MD) simulations in explicit solvent models (e.g., DMSO, ethanol) using AMBER or GROMACS. Validate predictions with experimental kinetic data and Hammett plots to correlate substituent effects with reactivity .
Methodological & Ethical Considerations
Q. Q7: What protocols ensure ethical rigor in studies exploring this compound’s antimicrobial activity?
Methodological Answer: Follow FINER criteria:
- Feasible: Use standardized microbial strains (ATCC) and CLSI guidelines for MIC assays.
- Novel: Compare against existing Schiff base antimicrobials.
- Ethical: Obtain institutional biosafety committee approval (IBC) for handling pathogens.
- Relevant: Prioritize pathogens with clinical resistance (e.g., MRSA, Candida auris) .
Q. Q8: How should stability studies of this compound under physiological conditions be designed?
Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via HPLC at timed intervals. Use Arrhenius plots to extrapolate shelf-life. For in vitro relevance, include serum proteins in stability assays to assess ligand-protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
